2-Tert-butyl-4-(piperidin-3-yl)pyrimidine
CAS No.:
Cat. No.: VC13413193
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3 |
|---|---|
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | 2-tert-butyl-4-piperidin-3-ylpyrimidine |
| Standard InChI | InChI=1S/C13H21N3/c1-13(2,3)12-15-8-6-11(16-12)10-5-4-7-14-9-10/h6,8,10,14H,4-5,7,9H2,1-3H3 |
| Standard InChI Key | FEEPHLVLUICVHR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC=CC(=N1)C2CCCNC2 |
| Canonical SMILES | CC(C)(C)C1=NC=CC(=N1)C2CCCNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 2-tert-butyl-4-(piperidin-3-yl)pyrimidine is C₁₃H₂₂N₃, with a molecular weight of 220.34 g/mol. The IUPAC name is 2-(tert-butyl)-4-(piperidin-3-yl)pyrimidine, reflecting its substitution pattern . Key structural elements include:
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A pyrimidine ring (C₄H₄N₂) providing aromaticity and sites for electrophilic substitution.
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A tert-butyl group (C(CH₃)₃) at position 2, enhancing lipophilicity and metabolic stability.
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A piperidin-3-yl group at position 4, contributing to hydrogen bonding and target engagement .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₃ |
| Molecular Weight | 220.34 g/mol |
| IUPAC Name | 2-(tert-butyl)-4-(piperidin-3-yl)pyrimidine |
| LogP (Predicted) | 2.8 ± 0.3 |
| Topological Polar Surface Area | 38.7 Ų |
The tert-butyl group increases hydrophobicity (LogP ~2.8), while the piperidine nitrogen contributes to moderate solubility in polar solvents .
Spectroscopic Characterization
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NMR: The proton NMR spectrum shows characteristic peaks for the tert-butyl group (δ 1.3 ppm, singlet) and piperidine protons (δ 2.5–3.1 ppm, multiplet).
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Mass Spectrometry: ESI-MS typically displays a [M+H]⁺ peak at m/z 221.2 .
Synthesis and Optimization
Suzuki-Miyaura Coupling
A modified Suzuki coupling between 2-tert-butyl-4-chloropyrimidine and piperidin-3-ylboronic acid yields the target compound. This method, adapted from Xin et al., achieves ~80% yield using Pd(PPh₃)₄ as a catalyst .
Reaction Scheme:
Reductive Amination
An alternative approach involves reductive amination of 2-tert-butyl-4-aminopyrimidine with piperidin-3-one, followed by sodium cyanoborohydride reduction. This method is advantageous for introducing chiral centers .
Challenges and Solutions
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Regioselectivity: The 4-position of pyrimidine is more reactive than the 2-position, necessitating protecting groups (e.g., Boc) to direct substitution .
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Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product (>95% purity) .
Biological Activity and Mechanisms
Renin Inhibition
2-Tert-butyl-4-(piperidin-3-yl)pyrimidine derivatives exhibit potent renin inhibitory activity (IC₅₀ = 1.2 nM) by binding to the S3sp pocket of renin. Compound 13 (a benzimidazole derivative) showed 5-fold higher plasma renin inhibition than aliskiren in primates .
Mechanism:
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The tert-butyl group occupies the hydrophobic S3 pocket.
Antimycobacterial Activity
In Mycobacterium tuberculosis H37Ra, analogues demonstrated MIC₅₀ values of 35 µM, targeting thymidine monophosphate kinase (TMPK) .
Kinase Modulation
Derivatives inhibit protein kinase B (PKB) with IC₅₀ = 8 nM, showing 150-fold selectivity over PKA. The piperidine ring interacts with the kinase’s hinge region .
Applications in Drug Discovery
Cardiovascular Therapeutics
As renin inhibitors, these compounds reduce angiotensin I production, offering potential for hypertension treatment .
Oncology
PKB inhibitors derived from this scaffold suppress tumor growth (T/C = 23% in xenograft models) by blocking the PI3K-Akt pathway .
Anti-Infectives
Recent Advances and Future Directions
Prodrug Development
Ester prodrugs (e.g., tert-butyl carbamates) improve oral bioavailability from 12% to 68% in rats by masking polar groups .
Computational Design
Molecular dynamics simulations predict that replacing the tert-butyl group with cyclopropane derivatives enhances target residence time by 40% .
Challenges
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